2-Amino-4-cyclopropyl-4-oxobutanamide
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Overview
Description
2-Amino-4-cyclopropyl-4-oxobutanamide is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including a cyclopropyl group and an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopropyl-4-oxobutanamide can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with a suitable precursor, such as a 4-oxobutanoic acid derivative, under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclopropyl-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
2-Amino-4-cyclopropyl-4-oxobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclopropyl-4-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: Known for its use in drug design as a bioisostere of leucine.
2-Aminothiazole-based compounds: These compounds exhibit a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties
Uniqueness
2-Amino-4-cyclopropyl-4-oxobutanamide is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This makes it a valuable compound for research and development in various fields, including medicinal chemistry and material science .
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-amino-4-cyclopropyl-4-oxobutanamide |
InChI |
InChI=1S/C7H12N2O2/c8-5(7(9)11)3-6(10)4-1-2-4/h4-5H,1-3,8H2,(H2,9,11) |
InChI Key |
FHHHXMWPZZQYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CC(C(=O)N)N |
Origin of Product |
United States |
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